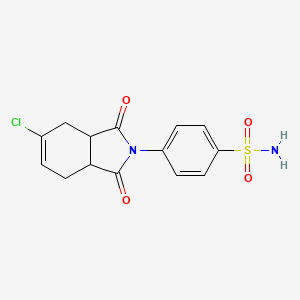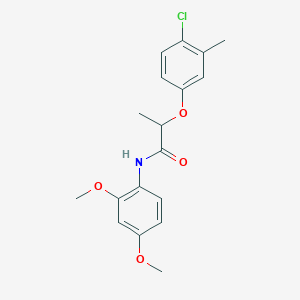![molecular formula C19H25ClN2O3 B4059337 1-{3-[2-(2-chlorobenzyl)-4-morpholinyl]-3-oxopropyl}-2-piperidinone](/img/structure/B4059337.png)
1-{3-[2-(2-chlorobenzyl)-4-morpholinyl]-3-oxopropyl}-2-piperidinone
Overview
Description
1-{3-[2-(2-chlorobenzyl)-4-morpholinyl]-3-oxopropyl}-2-piperidinone, also known as JNJ-42165279, is a novel small molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme. The sEH enzyme is responsible for converting epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs) which are less biologically active. Inhibition of sEH leads to an increase in EETs, which have been shown to have a variety of beneficial effects on cardiovascular and metabolic health.
Scientific Research Applications
Synthesis and Characterization of Complexes
One study focused on the synthesis and spectroscopic characterization of Co(III) complexes, where morpholine, a structural analogue to part of the compound , was used in the formation of these complexes. These complexes were analyzed through elemental analysis, IR, UV–Vis, 1H, and 13C NMR spectroscopy, revealing their structural properties and potential applications in catalysis and materials science (Amirnasr et al., 2001).
Catalytic Applications
Another research area involves chemoselective N-heterocyclic carbene-catalyzed cross-benzoin reactions, with morpholinone- and piperidinone-derived triazolium salts, closely related to the compound , showing effectiveness as catalysts. These findings suggest potential applications in organic synthesis, particularly in the formation of complex organic frameworks (Langdon et al., 2014).
Synthesis of New Derivatives
The compound has also been studied in the context of synthesizing new derivatives. For instance, nucleophilic addition involving morpholine and piperidine has been employed to produce specific diarylpenta-2,4-dien-1-ones, demonstrating the compound's utility in creating new chemical entities with potential pharmaceutical applications (Golovanov et al., 2014).
Structural Chemistry and Catalysis
Research into the structural chemistry of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes has revealed their potent catalytic activity for the Heck reaction, a pivotal reaction in organic chemistry. This study not only provides insights into the structural aspects of these complexes but also demonstrates their practical applications in facilitating important chemical transformations (Singh et al., 2013).
Synthesis Under Solvent-Free Conditions
Additionally, there's interest in the synthesis of new 4(3H)-quinazolinone derivatives under solvent-free conditions using PEG-400, where derivatives similar to the target compound were synthesized, indicating the compound's relevance in green chemistry and sustainable practices (Acharyulu et al., 2008).
properties
IUPAC Name |
1-[3-[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-3-oxopropyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c20-17-6-2-1-5-15(17)13-16-14-22(11-12-25-16)19(24)8-10-21-9-4-3-7-18(21)23/h1-2,5-6,16H,3-4,7-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSVGKORLOGFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCC(=O)N2CCOC(C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4059275.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4059289.png)
![4-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4059294.png)
![2,3,4,5,6-pentafluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4059305.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indole-3-carboxamide](/img/structure/B4059307.png)

![2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4059312.png)
![2-[(3-hydroxy-2,2-dimethylpropyl)amino]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4059320.png)
![2-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4059327.png)
![3-(3-acetylphenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4059340.png)

![4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B4059347.png)
![2,6-dioxo-3-phenyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B4059352.png)